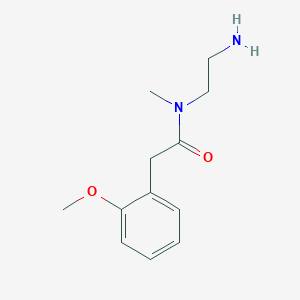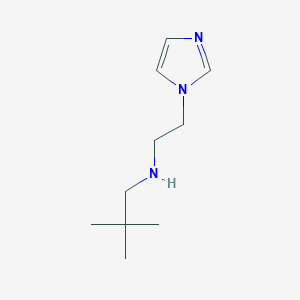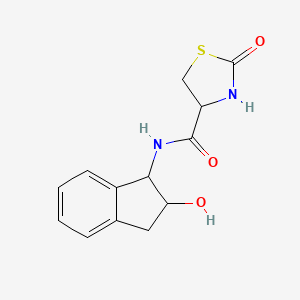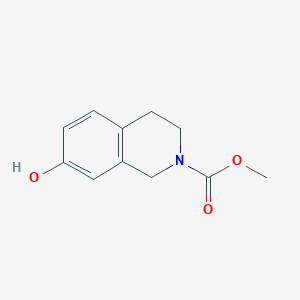![molecular formula C15H21NO4S B7587718 2-[1-(4-Propan-2-ylphenyl)sulfonylpyrrolidin-2-yl]acetic acid](/img/structure/B7587718.png)
2-[1-(4-Propan-2-ylphenyl)sulfonylpyrrolidin-2-yl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[1-(4-Propan-2-ylphenyl)sulfonylpyrrolidin-2-yl]acetic acid, commonly known as PPSA, is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. PPSA belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties.
作用机制
The exact mechanism of action of PPSA is not yet fully understood. However, it is believed that PPSA works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever. By inhibiting the production of prostaglandins, PPSA reduces inflammation, pain, and fever.
Biochemical and Physiological Effects
PPSA has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). PPSA has also been found to reduce the levels of reactive oxygen species (ROS), which are involved in the inflammatory response. In addition, PPSA has been found to reduce the levels of nitric oxide (NO), which is involved in the inflammatory response and pain sensation.
实验室实验的优点和局限性
PPSA has several advantages for lab experiments. It is a stable and easily synthesized compound that can be used in various in vitro and in vivo experiments. PPSA has also been found to have low toxicity and is well-tolerated in animal models. However, PPSA has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain experiments. In addition, PPSA has a short half-life, which can limit its effectiveness in some experiments.
未来方向
There are several future directions for the study of PPSA. One direction is to study the potential use of PPSA in the treatment of various diseases such as arthritis, cancer, and Alzheimer's disease. Another direction is to study the potential use of PPSA as a tool to study the role of inflammation in various diseases. In addition, future studies could focus on improving the solubility and half-life of PPSA to increase its effectiveness in lab experiments.
合成方法
PPSA can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 4-isopropylbenzenesulfonyl chloride with pyrrolidine to form 1-(4-isopropylbenzenesulfonyl)pyrrolidine. This intermediate is then reacted with chloroacetic acid to form PPSA. The purity of the synthesized PPSA can be confirmed using various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学研究应用
PPSA has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory and analgesic properties in the treatment of various diseases such as arthritis, cancer, and Alzheimer's disease. PPSA has also been found to exhibit antipyretic properties and has been studied for its potential use in the treatment of fever. In addition, PPSA has been studied for its potential use as a tool to study the role of inflammation in various diseases.
属性
IUPAC Name |
2-[1-(4-propan-2-ylphenyl)sulfonylpyrrolidin-2-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4S/c1-11(2)12-5-7-14(8-6-12)21(19,20)16-9-3-4-13(16)10-15(17)18/h5-8,11,13H,3-4,9-10H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POSFWBAHDMHFHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(4-Propan-2-ylphenyl)sulfonylpyrrolidin-2-yl]acetic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-fluoropyridine-4-carboxamide](/img/structure/B7587650.png)
![N-[3-(2-bicyclo[2.2.1]heptanylamino)phenyl]methanesulfonamide](/img/structure/B7587656.png)









